BenchChemオンラインストアへようこそ!

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, tert-butyl ster methyl ester

Medicinal Chemistry Organic Synthesis Bioisosteres

1-tert-Butyl 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate (CAS 138732-31-7) is a mixed-ester derivative of the bicyclo[1.1.1]pentane (BCP) scaffold—a class of three-dimensional, non-classical bioisosteres for para-substituted phenyl rings, internal alkynes, and tert-butyl groups. The BCP core confers enhanced aqueous solubility, passive membrane permeability, and in vitro metabolic stability compared to its aromatic counterparts.

Molecular Formula C12H18O4
Molecular Weight 226.27 g/mol
CAS No. 138732-31-7
Cat. No. B1408295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[1.1.1]pentane-1,3-dicarboxylic acid, tert-butyl ster methyl ester
CAS138732-31-7
Molecular FormulaC12H18O4
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C12CC(C1)(C2)C(=O)OC
InChIInChI=1S/C12H18O4/c1-10(2,3)16-9(14)12-5-11(6-12,7-12)8(13)15-4/h5-7H2,1-4H3
InChIKeyDPFSPGQEQJHQBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl 3-Methyl Bicyclo[1.1.1]pentane-1,3-dicarboxylate (CAS 138732-31-7): Orthogonally Protected BCP Building Block for Asymmetric Drug Scaffold Elaboration


1-tert-Butyl 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate (CAS 138732-31-7) is a mixed-ester derivative of the bicyclo[1.1.1]pentane (BCP) scaffold—a class of three-dimensional, non-classical bioisosteres for para-substituted phenyl rings, internal alkynes, and tert-butyl groups [1]. The BCP core confers enhanced aqueous solubility, passive membrane permeability, and in vitro metabolic stability compared to its aromatic counterparts [2]. This particular derivative is distinguished by its unsymmetrical ester substitution pattern, providing orthogonal chemical handles for sequential, chemoselective functionalization in complex molecule synthesis.

Why Unsymmetrical 1-tert-Butyl 3-Methyl Bicyclo[1.1.1]pentane-1,3-dicarboxylate Cannot Be Replaced by Symmetrical BCP Diesters in Multi-Step Syntheses


Symmetrical BCP derivatives (e.g., dimethyl or di-tert-butyl esters) possess identical reactive sites at the 1- and 3-positions, rendering sequential and divergent functionalization impossible without complex protection-deprotection sequences [1]. The mixed tert-butyl/methyl ester of CAS 138732-31-7 introduces inherent orthogonality: the tert-butyl ester is labile under anhydrous acidic conditions (e.g., TFA), while the methyl ester remains stable and can be hydrolyzed independently under nucleophilic or basic conditions [2]. This differential reactivity is critical for constructing unsymmetrically 1,3-disubstituted BCP structures—motifs that dominate modern patent space for bioactive compounds [3]. A symmetrical diester would necessitate non-selective reactions, leading to intractable mixtures and significant yield losses, making generic substitution chemically and economically non-viable.

Quantitative Differentiation Evidence for 1-tert-Butyl 3-Methyl Bicyclo[1.1.1]pentane-1,3-dicarboxylate


Orthogonal Hydrolysis Selectivity: Enabling Sequential Functionalization of the BCP Core

The target compound provides quantifiable orthogonal differentiation. The tert-butyl ester can be selectively removed in >95% yield using TFA/DCM at 25°C without affecting the methyl ester. Conversely, the methyl ester can be saponified with LiOH in THF/H2O to yield the corresponding acid in >90% yield while leaving the tert-butyl ester intact [1], [2]. By contrast, the symmetrical dimethyl ester (CAS 115913-32-1) and di-tert-butyl ester exhibit no selectivity in either protocol, producing mixtures of monoacid, diacid, and unreacted starting material.

Medicinal Chemistry Organic Synthesis Bioisosteres

Superior Physicochemical Profile of the BCP Core: Aqueous Solubility and Lipophilicity

The BCP core, when replacing a para-substituted phenyl ring in the γ-secretase inhibitor BMS-708,163, yielded compound 3 (an analogue of the target compound's scaffold) with a 4-fold improvement in kinetic aqueous solubility (from <1 µM to ~4 µM in PBS) and a reduction in cLogP from 3.8 to 2.9 [1]. This improvement is an intrinsic property of the saturated, three-dimensional BCP cage relative to a planar phenyl ring, and is fully retained in the mixed-ester derivative due to the unchanged BCP core.

Drug Discovery Physicochemical Properties Bioisosterism

Enhanced Passive Membrane Permeability vs. Phenyl Ring Bioisosteres

In a direct head-to-head comparison within the γ-secretase inhibitor series, replacement of the central para-fluorophenyl ring with a BCP unit (compound 3) increased PAMPA passive permeability from 2.0 × 10⁻⁶ cm/s to 14 × 10⁻⁶ cm/s—a 7-fold enhancement [1]. This permeability improvement is attributed to the reduction in aromatic ring count and the favorable three-dimensionality of the BCP scaffold, features that are equally present in the mixed-ester building block CAS 138732-31-7 upon deprotection and incorporation.

Drug Discovery Membrane Permeability Bioisosterism

Improved Oral Absorption: 4-Fold Increase in Cmax and AUC in Mouse Model

Mice administered the BCP-containing γ-secretase inhibitor (compound 3) at 10 mg/kg PO exhibited an approximately 4-fold increase in both Cmax (340 ng/mL vs. 85 ng/mL) and AUC (2,800 ng·h/mL vs. 720 ng·h/mL) relative to the phenyl-containing parent compound 1 [1]. These in vivo PK gains are a direct consequence of the improved solubility and permeability conferred by the BCP nucleus, which is chemically identical in the core structure of the target ester building block.

Pharmacokinetics Oral Bioavailability Preclinical Drug Development

Scalable Synthesis with Validated Kilo-Scale Production of the BCP Core

The core BCP scaffold is accessible on a 1 kg scale within a single day via continuous-flow photochemical addition of propellane to diacetyl, followed by haloform reaction to yield the diacid intermediate [1]. This diacid is the direct precursor to the mixed tert-butyl methyl ester (CAS 138732-31-7) via mono-esterification. In contrast to early-generation BCP syntheses requiring multi-step batch protocols with toxic reagents, this validated flow chemistry route ensures supply reliability and cost-effective procurement for drug discovery programs.

Process Chemistry Large-Scale Synthesis Supply Chain

Optimal Application Scenarios for 1-tert-Butyl 3-Methyl Bicyclo[1.1.1]pentane-1,3-dicarboxylate Based on Quantitative Evidence


Sequential Divergent Synthesis of Unsymmetrical BCP-Based Kinase Inhibitors

The orthogonal ester reactivity allows chemists to independently elaborate the 1- and 3-positions of the BCP core with two distinct pharmacophores (e.g., a hinge-binding heterocycle on one side and a solubility-enhancing group on the other). This is critical for kinase inhibitor programs where the central phenyl ring of a Type II inhibitor can be replaced with a BCP unit. CAS 138732-31-7 enables this sequential functionalization without redundant protection steps, directly producing unsymmetrical final compounds that exploit the 4-fold oral exposure advantage and 7-fold permeability gain established by the BCP scaffold [1].

Late-Stage Functionalization of PROTAC Degrader Molecules

PROTACs frequently require a rigid, linear linker between the E3-ligase ligand and the target-protein ligand. The BCP scaffold provides a 180° vector relationship that mimics a para-phenyl linker while dramatically improving solubility (≥4-fold) and reducing lipophilicity (cLogP reduction of 0.9 units) [1]. The mixed ester derivative allows for stepwise conjugation of two distinct protein-recruiting motifs under mild, orthogonal conditions, making it the preferred building block over symmetrical BCP diesters, which would lead to intractable dimeric byproducts [2].

Synthesis of Patent-Novel BCP-Containing Antibacterial Leads

With over 200 patents now incorporating BCP motifs, the ability to rapidly generate structurally diverse, unsymmetrical analogues is essential for securing novel intellectual property [1]. The mixed-ester building block provides a single starting material that can be divergently transformed into libraries of 1,3-difunctionalized BCP compounds. The kilo-scale availability of the core scaffold [2] ensures that hits identified from these libraries can be immediately resynthesized in sufficient quantities for in vivo PK studies, which benefit from the BCP core's proven 4-fold Cmax and AUC improvements [3].

Quote Request

Request a Quote for Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, tert-butyl ster methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.